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Compound of Interest

(2-Quinolyl)methylamine
Compound Name:
hydrochloride

Cat. No. B1320066

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic
characteristics of (2-Quinolyl)methylamine hydrochloride. Due to the limited availability of
public domain experimental spectra for this specific compound, this guide presents a detailed
analysis based on established principles of spectroscopy and data from analogous structures.
The information herein is intended to serve as a reference for the characterization and analysis
of this and structurally related quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for (2-Quinolyl)methylamine hydrochloride. These
predictions are derived from the chemical structure and comparison with data for similar
quinoline compounds.

Predicted *H NMR Data

Solvent: DMSO-de Reference: Tetramethylsilane (TMS)
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)

~8.4 d 1H H-4

~8.0 d 1H H-8

~7.8 t 1H H-6

~7.6 t 1H H-7

~7.5 d 1H H-5

~7.3 d 1H H-3

~4.5 s 2H -CHa-

~9.0 (broad) S 3H -NHs*

Predicted **C NMR Data

Solvent: DMSO-de Reference: Tetramethylsilane (TMS)

Chemical Shift (6, ppm)

Carbon Assignment

~158 C-2

~147 C-9 (quaternary)
~137 C-14

~130 C-6

~129 C-8

~128 C-10 (quaternary)
~127 C-5

~127 C-7

~122 C-3

~45 -CH:-
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Predicted IR Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (ammonium

3400-2800 Strong, broad

salt)
3100-3000 Medium Aromatic C-H stretching
~2900 Weak Aliphatic C-H stretching

) C=N and C=C stretching

1620-1580 Medium-Strong o

(quinoline ring)
1500-1400 Medium Aromatic C=C stretching

C-H out-of-plane bending
~830, ~750 Strong

(aromatic)

Predicted Mass Spectrometry Data

lonization Method: Electron lonization (EI)

m/z Ratio Relative Intensity Proposed Fragment

_ [M-HCI]*, Molecular ion of the
158 High

free base

157 Moderate [M-HCI-H]*
130 High [M-HCI-CH2NH]* or [CoHsN]*
129 Moderate [CoH7N]* (Quinoline)
102 Medium [CsHe]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of (2-Quinolyl)methylamine hydrochloride.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,
DMSO-ds) in a clean, dry vial.

o Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm
NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field instrument.

[e]

Pulse Sequence: Standard single-pulse sequence.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16 or more for good signal-to-noise.

o Temperature: 298 K.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

[e]

Pulse Sequence: Proton-decoupled pulse sequence.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, depending on sample concentration.
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o Temperature: 298 K.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of (2-Quinolyl)methylamine hydrochloride with approximately 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

o Ensure a homogenous mixture is obtained.
o Transfer the mixture to a pellet die.

o Press the mixture under high pressure (typically 8-10 tons) to form a transparent or
translucent pellet.[1][2][3][4][5]

¢ |Instrument Parameters:

o Spectrometer: FTIR spectrometer.

o

Scan Range: 4000-400 cm~2,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

o

[e]

Background: A background spectrum of a pure KBr pellet should be collected.

Mass Spectrometry (MS)

e Sample Introduction:

o Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently
volatile and thermally stable, via gas chromatography.

¢ Instrument Parameters (Electron lonization - EI):

o lonization Source: Electron lonization (EI).[6][7][8]
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[e]

Electron Energy: 70 eV.[6][8]

(¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[¢]

Scan Range: m/z 40-400.

[¢]

Source Temperature: 200-250 °C.
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Structural Elucidation
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General workflow for the spectroscopic analysis of an organic salt.
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Structural Features and Corresponding Spectroscopic
Signals

Methylamine Group
(-CH2-NHs")
VA

NMR IR MS /NMR Ms
/ Expected Spectroiéopic Signals \

| H NMR: ~7.3-8.4 ppm | | IR: 1620-1400 cm~* (C=C, C=N) *HNMR: ~4.5 ppm (-CHz-) MS: m/z 158 ([M-HCI]*) | | IR: 3400-2800 cm~* (N-H stretch)

5C NMR: ~122-158 ppm 2830, ~750 cm~* (C-H bend) A o (("é:f)) | miz 130, 129 ~2900 cm-* (C-H stretch)

(2-Quinolyl)methylamine Structure
Quinoline Ring

Click to download full resolution via product page

Correlation of structural components to expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (2-Quinolyl)methylamine
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1320066#spectroscopic-data-nmr-ir-ms-of-2-quinolyl-
methylamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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